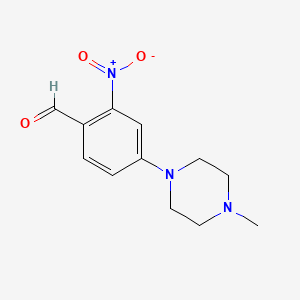
4-(4-Methyl-1-piperazinyl)-2-nitrobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a nitrobenzaldehyde group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylpiperazin-1-yl)-2-nitrobenzaldehyde typically involves the reaction of 4-nitrobenzaldehyde with 4-methylpiperazine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography to obtain pure 4-(4-methylpiperazin-1-yl)-2-nitrobenzaldehyde .
Industrial Production Methods
In industrial settings, the production of 4-(4-methylpiperazin-1-yl)-2-nitrobenzaldehyde may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems for purification and isolation of the product can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Oxidation: Potassium permanganate, acidic conditions, elevated temperature.
Substitution: Electrophiles such as alkyl halides, basic conditions, room temperature.
Major Products Formed
Reduction: 4-(4-Methylpiperazin-1-yl)-2-aminobenzaldehyde.
Oxidation: 4-(4-Methylpiperazin-1-yl)-2-nitrobenzoic acid.
Substitution: Various substituted piperazine derivatives
Scientific Research Applications
4-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(4-methylpiperazin-1-yl)-2-nitrobenzaldehyde involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activities. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)methylbenzaldehyde
- 4-(4-Methylpiperazin-1-yl)aniline
- 4-(4-Methylpiperazin-1-yl)benzenesulfonamide
Uniqueness
4-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde is unique due to the presence of both a nitro group and an aldehyde group, which allows it to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various research applications .
Properties
Molecular Formula |
C12H15N3O3 |
|---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
4-(4-methylpiperazin-1-yl)-2-nitrobenzaldehyde |
InChI |
InChI=1S/C12H15N3O3/c1-13-4-6-14(7-5-13)11-3-2-10(9-16)12(8-11)15(17)18/h2-3,8-9H,4-7H2,1H3 |
InChI Key |
HVTCRDPVQXGTOA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















